

Comparative Analysis of the Genotoxic Potential of Lewisite 3 and Its Metabolites

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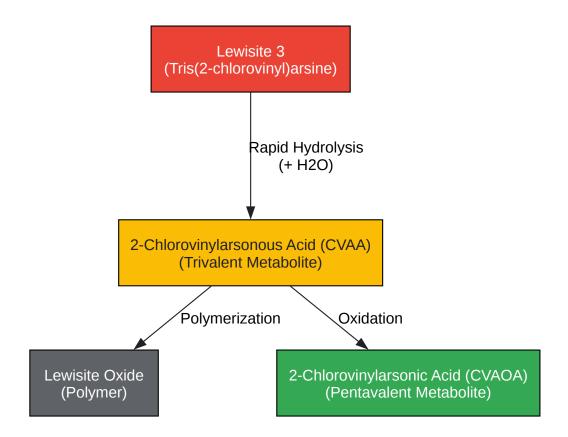
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the genotoxic potential of the chemical warfare agent **Lewisite 3** (Tris(2-chlorovinyl)arsine) and its primary metabolites. Due to a lack of direct quantitative genotoxicity studies on **Lewisite 3**, this analysis relies on its known chemical properties and robust experimental data from closely related trivalent organic and inorganic arsenicals. The genotoxic mechanisms and potential are inferred from these well-studied proxies to provide a scientifically grounded assessment.

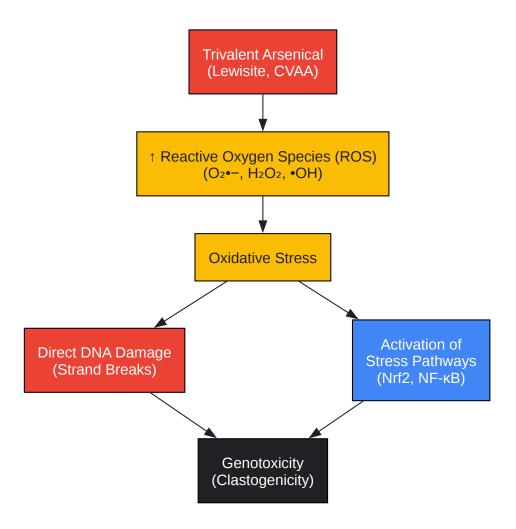
Metabolism of Lewisite: From Parent Compound to Reactive Metabolites

Upon contact with aqueous environments, such as moisture in tissues, Lewisite undergoes rapid hydrolysis. The primary and most significant metabolite is 2-chlorovinylarsonous acid (CVAA), a trivalent organic arsenical.[1][2] This initial product can undergo further reactions, including polymerization to form Lewisite oxide or oxidation to the pentavalent, and generally less toxic, 2-chlorovinylarsonic acid (CVAOA).[1][3] The parent compound and its trivalent metabolite, CVAA, are considered the most toxicologically active forms.[4][5]

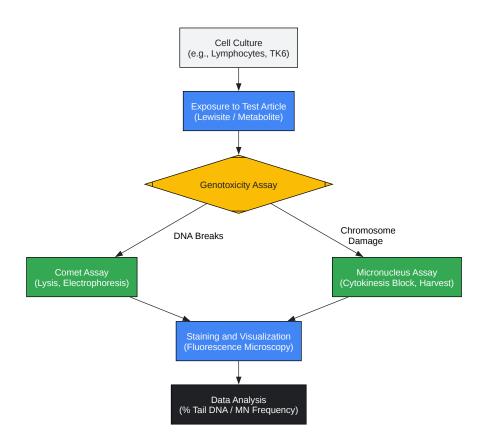












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